[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Description
The compound in focus, [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate, is a highly complex triterpenoid saponin with a glycosylated backbone. Its structure comprises a cyclopenta[a]chrysene core decorated with multiple sugar moieties, including hexose and methylated oxane units .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H106O30/c1-24(2)27-12-17-65(60(83)95-58-50(81)45(76)40(71)31(90-58)22-84-54-51(82)46(77)52(30(21-67)89-54)93-55-47(78)42(73)37(68)25(3)86-55)19-18-63(8)28(36(27)65)10-11-34-62(7)15-14-35(61(5,6)33(62)13-16-64(34,63)9)92-59-53(94-56-48(79)43(74)38(69)26(4)87-56)41(72)32(23-85-59)91-57-49(80)44(75)39(70)29(20-66)88-57/h25-59,66-82H,1,10-23H2,2-9H3/t25-,26-,27-,28+,29+,30+,31+,32-,33-,34+,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55-,56-,57-,58-,59-,62-,63+,64+,65-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOGFPXROAGALT-JMUYJUJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H106O30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Beesioside Q is a natural product extracted from the rhizome of Beesia calthaefolia (Maxim.) Ulbr
Mode of Action
It is known that beesioside q is a type of oleanolic acid triterpene saponin. Triterpene saponins are known to interact with cell membranes and can alter their permeability
Biochemical Pathways
Triterpene saponins, such as beesioside q, are known to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects
Biochemical Analysis
Biochemical Properties
It is known that Beesioside Q is a triterpene saponin, a class of compounds known for their wide range of biological activities
Molecular Mechanism
The molecular mechanism of action of Beesioside Q is not well-defined. It is not clear how Beesioside Q exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
The compound , with the complex IUPAC name provided, exhibits a variety of biological activities that have been explored in recent research. This article aims to summarize the key findings regarding its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is a complex glycoside derivative featuring multiple hydroxyl groups and a pentamethylcyclopenta[a]chrysene backbone. Its intricate structure suggests potential interactions with various biological targets, particularly in metabolic pathways.
-
Enzyme Inhibition :
- The compound has been shown to inhibit alpha-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition leads to reduced glucose absorption in the intestines, making it a candidate for managing conditions like diabetes .
- It mimics the transition state of substrate molecules, effectively blocking enzyme activity and thereby slowing down carbohydrate digestion .
- Antioxidant Activity :
- Antimicrobial Effects :
Therapeutic Applications
- Diabetes Management :
- Potential Anti-inflammatory Properties :
- Cancer Research :
Case Studies and Research Findings
- A study conducted on diabetic models demonstrated that administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was primarily attributed to its inhibition of carbohydrate-digesting enzymes, leading to lower glucose absorption rates .
- In vitro studies exploring the antimicrobial properties found that the compound inhibited bacterial growth effectively at concentrations that did not harm human cells, indicating a favorable therapeutic index for potential drug development .
Data Tables
| Biological Activity | Mechanism of Action | Potential Applications |
|---|---|---|
| Alpha-glucosidase Inhibition | Reduces glucose absorption | Diabetes management |
| Antioxidant Activity | Mitigates oxidative stress | Neurodegenerative diseases |
| Antimicrobial Effects | Inhibits growth of bacteria | Infection treatment |
| Anti-inflammatory Effects | Modulates inflammatory pathways | Chronic inflammation treatment |
| Cancer Cell Proliferation | Interferes with signaling pathways | Cancer therapy |
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. The hydroxyl groups present in the compound may contribute to its ability to scavenge free radicals effectively .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar glycosidic structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . This suggests a potential role in cancer therapy development.
Antimicrobial Effects
The compound's structure may confer antimicrobial properties. Studies have documented that similar compounds can inhibit the growth of bacteria and fungi. This could lead to applications in developing new antimicrobial agents to combat resistant strains .
Biochemical Applications
Enzyme Inhibition
The structural complexity of this compound allows it to interact with various enzymes. Research has shown that compounds with similar configurations can act as enzyme inhibitors. This can be particularly useful in designing drugs targeting specific metabolic pathways .
Metabolic Studies
Due to its intricate structure and functionality as a glycoside derivative, this compound can be utilized in metabolic studies to understand carbohydrate metabolism better. It can serve as a model for studying glycosidic bond cleavage and synthesis in biological systems .
Nutraceutical Applications
Dietary Supplements
Given its antioxidant and potential health benefits similar to those of flavonoids and polyphenols found in fruits and vegetables , this compound could be explored as a dietary supplement aimed at enhancing health and preventing disease.
Research and Development
Synthetic Chemistry
The synthesis of such complex molecules provides valuable insights into synthetic organic chemistry. Understanding the reaction mechanisms involved in creating this compound can lead to advancements in synthetic methodologies applicable to other complex organic molecules .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s glycosidic bonds and ester linkages are susceptible to hydrolysis under specific conditions.
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The steroidal ester group at position 3a undergoes saponification in basic media (e.g., NaOH/EtOH), yielding a carboxylic acid derivative .
Esterification and Protection Reactions
The hydroxyl-rich carbohydrate moiety participates in esterification and protection reactions.
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Selective protection of primary hydroxyl groups is achieved using bulky silylating agents (e.g., TBDMSCl) .
Oxidation-Reduction Reactions
The primary alcohol groups in the carbohydrate chain are oxidation targets.
Glycosylation and Transglycosylation
The compound serves as a glycosyl donor in enzymatic synthesis.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Mass Loss (%) | Proposed Mechanism | Source |
|---|---|---|---|
| 180–220°C | 15–20 | Dehydration of hydroxyl groups | |
| 300–350°C | 40–45 | Degradation of steroidal backbone and carbohydrate rings |
Biological Interactions
While not a direct chemical reaction, the compound’s hydroxyl and glycosyl groups facilitate interactions with biological targets:
Comparison with Similar Compounds
Table 1: Structural Comparison
Functional Overlaps and Divergences
Divergent Activities
- Antiviral Potential: Unlike the target compound, quercetin derivatives () exhibit direct inhibition of SARS-CoV-2 proteases, highlighting structural flexibility in antiviral design .
- Scaffold Hopping: notes that minor structural variations (e.g., sugar unit methylation) can shift target specificity, as seen in the target compound’s unique affinity for Kruppel-like factor 5 (89.86%) compared to analogs .
Pharmacokinetic and Toxicological Considerations
- Bioavailability : The high molecular weight (~1,200 g/mol) and polarity (polar surface area >350 Ų) of the target compound may limit oral bioavailability, a challenge shared with asiaticoside A .
- Toxicity Prediction: Read-across approaches () infer low acute toxicity due to structural similarity to non-toxic triterpenes, though long-term effects require validation .
Q & A
Q. Q1. What advanced analytical techniques are recommended for elucidating the stereochemical configuration of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use high-resolution - and -NMR to assign stereocenters. 2D techniques like COSY, NOESY, and HSQC can resolve overlapping signals and confirm spatial relationships .
- Mass Spectrometry (MS): High-resolution MS (HRMS) combined with fragmentation patterns validates the molecular formula and glycosidic linkages.
- X-ray Crystallography: If crystalline derivatives can be obtained, X-ray analysis provides unambiguous stereochemical assignments .
- Computational Modeling: Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts for validation .
Q. Q2. How can researchers approach the synthesis of the oligosaccharide moiety linked to the steroidal backbone?
Methodological Answer:
- Stepwise Glycosylation: Use regioselective protecting groups (e.g., benzyl, acetyl) to control reactivity. For example, employ trichloroacetimidate donors for α/β selectivity .
- Enzymatic Catalysis: Glycosyltransferases or glycosidases can improve stereochemical fidelity in challenging glycosidic bond formations.
- Solid-Phase Synthesis: For repetitive oligosaccharide assembly, consider immobilized substrates to streamline purification .
Advanced Research Questions
Q. Q3. How should researchers address contradictory data between computational stereochemical predictions and experimental NMR results?
Methodological Answer:
- Re-evaluate Computational Parameters: Ensure DFT calculations use appropriate solvent models (e.g., PCM for polar solvents) and conformer ensembles .
- Experimental Validation: Synthesize and test diastereomeric analogs to isolate conflicting stereocenters.
- Dynamic NMR Studies: Probe temperature-dependent conformational changes that may obscure NOE correlations .
- Collaborative Cross-Verification: Partner with specialized labs for independent crystallographic or spectroscopic validation.
Q. Q4. What strategies optimize the purification of this highly polar compound with multiple hydroxyl groups?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with polar modifiers (e.g., 0.1% formic acid) or hydrophilic interaction liquid chromatography (HILIC) .
- Derivatization: Temporarily protect hydroxyl groups as acetyl or TMS ethers to reduce polarity, enabling silica-gel chromatography .
- Membrane Filtration: Employ tangential flow filtration (TFF) to separate high-molecular-weight aggregates from the target compound.
Experimental Design & Data Analysis
Q. Q5. How can researchers design experiments to study the compound’s interaction with lipid bilayers or membrane-bound receptors?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize lipid bilayers on sensor chips to measure binding kinetics in real-time .
- Fluorescence Anisotropy: Label the compound with a fluorophore (e.g., dansyl) to monitor rotational mobility changes upon receptor binding.
- Molecular Dynamics (MD) Simulations: Simulate the compound’s orientation in lipid bilayers using CHARMM or GROMACS force fields .
Q. Q6. What statistical approaches are critical for analyzing dose-response data in bioactivity assays?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/IC values.
- Bootstrap Resampling: Estimate confidence intervals for potency metrics to account for assay variability.
- Multivariate Analysis: Use principal component analysis (PCA) to correlate structural features (e.g., glycosylation patterns) with bioactivity .
Computational & Mechanistic Studies
Q. Q7. How can molecular docking be applied to predict the compound’s binding mode to a target enzyme?
Methodological Answer:
- Protein Preparation: Clean the enzyme structure (e.g., remove water, add hydrogens) using tools like AutoDock Tools or Schrödinger Suite.
- Ligand Parameterization: Assign partial charges and torsional flexibility to the compound using GAFF or OPLS4 force fields .
- Ensemble Docking: Account for protein flexibility by docking into multiple conformations (e.g., from MD simulations).
- Post-Docking Analysis: Prioritize poses with strong hydrogen bonds to catalytic residues and favorable binding energies .
Safety & Best Practices
Q. Q8. What safety protocols are essential when handling this compound’s reactive intermediates?
Methodological Answer:
- Protective Equipment: Use nitrile gloves, safety goggles, and fume hoods for air-sensitive steps (e.g., glycosyl donor activation) .
- Waste Management: Quench reactive intermediates (e.g., trichloroacetimidates) with aqueous sodium bicarbonate before disposal .
- Toxicity Screening: Conduct in vitro cytotoxicity assays (e.g., MTT) to establish safe handling thresholds for bioactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
